molecular formula C10H10O3 B6264383 2-methoxy-3-phenylprop-2-enoic acid CAS No. 372108-59-3

2-methoxy-3-phenylprop-2-enoic acid

Cat. No.: B6264383
CAS No.: 372108-59-3
M. Wt: 178.2
InChI Key:
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Description

2-Methoxy-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C10H10O3 It is characterized by a methoxy group attached to a phenylprop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-3-phenylprop-2-enoic acid typically involves the reaction of methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate.

    Solvent: Ethanol or methanol.

    Temperature: Reflux conditions are commonly used to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Phenylpropanol derivatives.

    Substitution: Various substituted phenylpropanoic acids.

Scientific Research Applications

2-Methoxy-3-phenylprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-methoxy-3-phenylprop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For instance, its anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

    Cinnamic acid: Similar structure but lacks the methoxy group.

    3-Phenylpropanoic acid: Similar backbone but lacks the double bond and methoxy group.

    2-Methoxybenzoic acid: Contains a methoxy group but differs in the position and structure of the acid group.

Uniqueness: 2-Methoxy-3-phenylprop-2-enoic acid is unique due to the presence of both a methoxy group and a conjugated double bond, which can influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its utility in various synthetic and biological applications.

Properties

CAS No.

372108-59-3

Molecular Formula

C10H10O3

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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